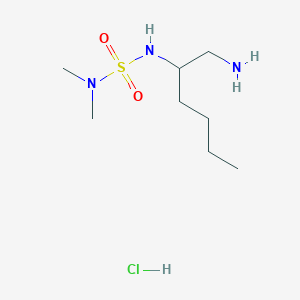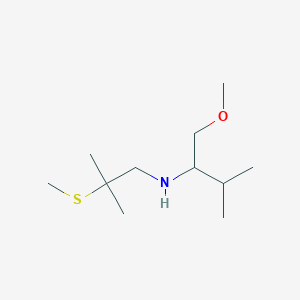![molecular formula C16H14F2N4O B7640071 2-amino-N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]propanamide](/img/structure/B7640071.png)
2-amino-N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]propanamide, also known as DBPR108, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a small molecule inhibitor of the protein kinase CK2, which plays a critical role in regulating cellular processes such as cell growth, proliferation, and apoptosis.
Scientific Research Applications
2-amino-N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]propanamide has been studied extensively for its potential applications in scientific research. It has been shown to inhibit the activity of CK2, which is overexpressed in various types of cancer and is associated with tumor growth and metastasis. This compound has been shown to induce apoptosis in cancer cells and inhibit their proliferation, making it a promising candidate for cancer therapy.
Mechanism of Action
2-amino-N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]propanamide exerts its inhibitory effect on CK2 by binding to the ATP-binding site of the enzyme, thereby preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways that are critical for cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells through the activation of caspase-dependent and caspase-independent pathways. It has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
2-amino-N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]propanamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have high selectivity for CK2, making it a useful tool for studying the role of this enzyme in various cellular processes. However, this compound has some limitations as well. It has low solubility in aqueous solutions, which can limit its use in some experimental settings. In addition, its effects on other cellular processes besides CK2 inhibition are not well understood, which may limit its broader applications.
Future Directions
There are several potential future directions for research on 2-amino-N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]propanamide. One area of interest is its potential use in combination with other anti-cancer agents to enhance their efficacy. Another area of interest is its potential use in the treatment of other diseases besides cancer, such as inflammatory disorders. Finally, further studies are needed to better understand the molecular mechanisms underlying the effects of this compound on cellular processes besides CK2 inhibition.
Synthesis Methods
The synthesis of 2-amino-N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]propanamide involves a multi-step process, starting with the reaction of 2,5-difluorobenzene-1,3-diamine with 2-chloroacetyl chloride to form 2-(2,5-difluorophenyl)benzimidazole-5-carboxamide. This intermediate is then reacted with 2-aminopropanoic acid to produce this compound. The final product is obtained after purification and characterization using various analytical techniques.
properties
IUPAC Name |
2-amino-N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N4O/c1-8(19)16(23)20-10-3-5-13-14(7-10)22-15(21-13)11-6-9(17)2-4-12(11)18/h2-8H,19H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILSJWNGEYMDOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)N=C(N2)C3=C(C=CC(=C3)F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1,5-Dimethylpyrazol-4-yl)methyl]-4-[(2-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B7639995.png)
![5-[4-(2-Fluorophenyl)butan-2-ylamino]-1-methylpiperidin-2-one](/img/structure/B7639997.png)

![3-amino-N-[2-(2-methoxyphenoxy)ethyl]-N-methylbicyclo[2.2.1]heptane-2-carboxamide;hydrochloride](/img/structure/B7640006.png)
![N-[(3-phenoxyphenyl)methyl]morpholine-3-carboxamide;hydrochloride](/img/structure/B7640011.png)
![1-[4-[[2-(Hydroxymethyl)cyclohexyl]amino]piperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7640018.png)
![N-[(4-ethoxyphenyl)-phenylmethyl]morpholine-2-carboxamide;hydrochloride](/img/structure/B7640026.png)
![N-[3-(4-fluorophenoxy)propyl]-4-hydroxy-N-methylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B7640033.png)

![1-(5-fluoropyridin-3-yl)-N-[(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methyl]ethanamine](/img/structure/B7640061.png)
![[2-(aminomethyl)-1,3-thiazol-4-yl]-(4-pyrazol-1-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B7640068.png)
![1-(4,5-dimethyl-1,2,4-triazol-3-yl)-N-[(5-ethylfuran-2-yl)methyl]-1-phenylmethanamine](/img/structure/B7640072.png)

![N-[(5-methylpyridin-2-yl)methyl]-3-(pyridin-4-ylmethoxy)aniline](/img/structure/B7640095.png)